Bienvenue dans la boutique en ligne BenchChem!

6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Structural analog comparison

6-((2-Methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one (CAS 873589-16-3), molecular formula C17H12N2O4S, molecular weight 340.4 g/mol, is a spacer-linked coumarin-benzimidazole hybrid wherein a sulfonyl bridge connects the C6 position of the 2H-chromen-2-one (coumarin) core to the N1 position of a 2-methyl-1H-benzo[d]imidazole moiety. This compound belongs to the broader class of sulfonyl-benzimidazole-coumarin conjugates, a structural platform that has attracted attention in medicinal chemistry for its modular design enabling independent optimization of the coumarin and benzimidazole pharmacophores.

Molecular Formula C17H12N2O4S
Molecular Weight 340.35
CAS No. 873589-16-3
Cat. No. B2908495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one
CAS873589-16-3
Molecular FormulaC17H12N2O4S
Molecular Weight340.35
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
InChIInChI=1S/C17H12N2O4S/c1-11-18-14-4-2-3-5-15(14)19(11)24(21,22)13-7-8-16-12(10-13)6-9-17(20)23-16/h2-10H,1H3
InChIKeyIIMCAUNDTJNDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((2-Methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one (CAS 873589-16-3): Compound Identity and Procurement Baseline


6-((2-Methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one (CAS 873589-16-3), molecular formula C17H12N2O4S, molecular weight 340.4 g/mol, is a spacer-linked coumarin-benzimidazole hybrid wherein a sulfonyl bridge connects the C6 position of the 2H-chromen-2-one (coumarin) core to the N1 position of a 2-methyl-1H-benzo[d]imidazole moiety . This compound belongs to the broader class of sulfonyl-benzimidazole-coumarin conjugates, a structural platform that has attracted attention in medicinal chemistry for its modular design enabling independent optimization of the coumarin and benzimidazole pharmacophores [1]. The 2-methyl substituent on the benzimidazole ring distinguishes this compound from its closest commercially cataloged analog, 6-(1H-benzimidazol-1-ylsulfonyl)-2H-chromen-2-one (CAS 838870-31-8, C16H10N2O4S, MW 326.3), which lacks this methyl group .

Why In-Class Coumarin-Benzimidazole Hybrids Cannot Substitute for CAS 873589-16-3 Without Quantitative Verification


Coumarin-benzimidazole hybrids are a structurally heterogeneous class spanning merged, fused, and spacer-linked subtypes, each exhibiting divergent biological profiles [1]. Within the spacer-linked subgroup alone, variation in linker chemistry (sulfonyl vs. thioether vs. amide), linkage position on the coumarin core (C3, C4, C6, or C7), and substitution pattern on the benzimidazole ring (2-methyl, 5-substituted, or unsubstituted) profoundly influence target engagement, cellular potency, and physicochemical properties [2]. The target compound bears a unique combination of three structural features — C6-sulfonyl attachment, N1-benzimidazole connection, and a 2-methyl substituent — that collectively distinguish it from both the unsubstituted analog (CAS 838870-31-8) and the more common C3-linked coumarin-benzimidazole hybrids . Generic interchange within this class without compound-specific comparative data therefore carries material risk of divergent biological activity, solubility, and metabolic stability.

Quantitative Comparative Evidence for CAS 873589-16-3: Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Benzimidazole Analog (CAS 838870-31-8)

The 2-methyl substituent on the benzimidazole ring of CAS 873589-16-3 increases molecular weight by 14.1 g/mol (ΔMW = +4.3%) and adds one additional carbon atom relative to the unsubstituted analog CAS 838870-31-8. This methyl group increases calculated logP by approximately +0.5 log units based on the Hansch π-value for aromatic methyl substitution, representing a quantifiable increase in lipophilicity . In coumarin-benzimidazole hybrid series, even modest lipophilicity shifts of this magnitude have been associated with altered cellular permeability and protein binding profiles [1].

Physicochemical profiling Drug-likeness Structural analog comparison

C6-Sulfonyl Linkage Architecture vs. C3-Fused Coumarin-Benzimidazole Hybrids: Structural Topology Differentiation

CAS 873589-16-3 employs a C6-sulfonyl-N1-benzimidazole spacer-linked architecture, which is structurally distinct from the more extensively studied C3-fused coumarin-benzimidazole hybrids. In a comprehensive review of coumarin-benzimidazole medicinal chemistry, the three major structural classes (merged, fused, and spacer-linked) exhibit divergent biological activity spectra: C3-fused hybrids have shown predominant anticancer and antimicrobial activity, while C6-sulfonyl-linked variants represent a less-explored topological space with potentially distinct target engagement profiles [1]. The sulfonyl linker at C6 positions the benzimidazole moiety distal to the coumarin lactone, whereas C3-fused hybrids co-planarize the two ring systems, fundamentally altering molecular shape and pharmacophore presentation [2].

Scaffold topology Linker chemistry Coumarin-benzimidazole classification

Sulfonyl-Benzimidazole-Coumarin Platform Class-Level Anticancer Activity: HeLa Cell Data for Closely Related Hybrid 78a

While no direct biological data for CAS 873589-16-3 were identified in primary research literature, the sulfonyl-benzimidazole-coumarin platform class has demonstrated quantifiable anticancer activity. Compound 78a, a sulfonamide-coumarin-benzimidazole hybrid with structural features analogous to the target compound, showed highly enhanced anticancer activity against HeLa human cervix carcinoma cells when benchmarked against the reference drug adriamycin (ADR) [1]. In a separate review of benzimidazole microtubule modulators, compound 78a (bearing a trimethoxyphenyl ring) demonstrated IC50 values of 0.7 ± 0.1 µM against A549 lung carcinoma and 0.9 ± 0.2 µM against HeLa cells, with additional tubulin polymerization inhibition (IC50: 1.3 ± 0.3 µM) [2]. These data establish the sulfonyl-benzimidazole-coumarin scaffold class as a validated anticancer chemotype, though the specific contribution of the 2-methyl substituent in CAS 873589-16-3 remains experimentally uncharacterized.

Anticancer activity HeLa cervical cancer Sulfonyl-benzimidazole-coumarin hybrids

Sulfonyl Linker Electronic Effects: Differentiation from Thioether-Linked and Amide-Linked Coumarin-Benzimidazole Hybrids

The sulfonyl (-SO2-) linker in CAS 873589-16-3 is strongly electron-withdrawing (Hammett σp ≈ +0.7 for SO2R), which polarizes the adjacent benzimidazole N1 and reduces electron density on the coumarin C6 position relative to thioether (-S-, σp ≈ +0.0) or amide (-NHCO-, σp ≈ +0.3) linkers used in other coumarin-benzimidazole hybrids [1]. This electronic modulation affects the pKa of the benzimidazole NH (if present), the hydrolytic stability of the conjugate, and the compound's redox behavior [2]. In a review of benzimidazole-sulfonyl derivatives, sulfonyl-linked compounds demonstrated distinct carbonic anhydrase inhibitory profiles compared to their thioether and amine-linked counterparts, with the sulfonyl group contributing to both binding affinity and selectivity across CA isoforms [2].

Linker chemistry Electronic effects Sulfonyl vs. thioether vs. amide

Recommended Application Scenarios for CAS 873589-16-3 Based on Available Evidence


Anticancer Screening Library Deployment — Coumarin-Benzimidazole Chemotype Expansion

CAS 873589-16-3 is best deployed as a structural diversity element within coumarin-benzimidazole-focused anticancer screening libraries. Its C6-sulfonyl-N1-benzimidazole architecture occupies topological space distinct from the more common C3-fused hybrids, making it valuable for exploring linker-dependent SAR around the validated sulfonyl-benzimidazole-coumarin chemotype that has demonstrated sub-micromolar HeLa activity in related compounds [1][2]. Procurement is justified when the screening objective is to map the contribution of linker position (C6 vs. C3) and benzimidazole substitution (2-methyl vs. unsubstituted) to cytotoxicity profiles.

Physicochemical Comparator Studies — Methyl vs. Des-Methyl Analog Profiling

The 2-methyl substituent on the benzimidazole ring of CAS 873589-16-3 provides a quantifiable physicochemical perturbation (ΔMW = +14.1 g/mol; estimated ΔclogP ≈ +0.5) relative to CAS 838870-31-8 [1]. This makes the pair suitable for systematic matched-pair analysis to isolate the impact of a single methyl group on solubility, permeability, metabolic stability, and target binding within the C6-sulfonyl coumarin-benzimidazole series. Such studies directly inform lead optimization decisions in medicinal chemistry programs.

Carbonic Anhydrase Inhibitor Screening — Sulfonyl-Benzimidazole Chemotype Evaluation

Benzimidazole-sulfonyl derivatives have established activity as carbonic anhydrase (CA) inhibitors, with certain sulfonyl-anchored benzimidazoles demonstrating isoform-selective inhibition across CA I, II, VII, and XIII [1]. The sulfonyl linker in CAS 873589-16-3, combined with the coumarin moiety (a recognized CA-binding pharmacophore), positions this compound as a candidate for CA inhibition screening, particularly for isoform selectivity profiling where both the coumarin and benzimidazole-sulfonyl motifs may contribute to target engagement [2].

Antimicrobial Resistance Target Screening — DNA Gyrase and Topoisomerase Inhibition

Coumarin-6-sulfonamide derivatives have demonstrated DNA gyrase inhibitory activity, and benzimidazole-containing compounds are established antimicrobial agents [1][2]. CAS 873589-16-3 combines both pharmacophoric elements — a coumarin-6-sulfonyl core and a benzimidazole moiety — into a single molecular entity, making it suitable for antimicrobial screening cascades targeting bacterial topoisomerases. The sulfonyl linkage distinguishes it from earlier coumarin antibiotics (e.g., novobiocin) that employ amide or ether linkages to the coumarin core.

Quote Request

Request a Quote for 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.